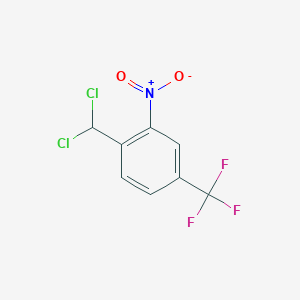
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of dichloromethyl, nitro, and trifluoromethyl groups attached to a benzene ring
準備方法
The synthesis of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. One common method involves the nitration of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .
化学反応の分析
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the benzene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with chlorine can yield 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)-5-chlorobenzene .
科学的研究の応用
作用機序
The mechanism of action of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Dichloromethyl)-4-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Trifluoromethyl)-2-nitrobenzene:
1-(Dichloromethyl)-2-nitrobenzene: Lacks the trifluoromethyl group, leading to variations in stability and lipophilicity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs .
特性
分子式 |
C8H4Cl2F3NO2 |
|---|---|
分子量 |
274.02 g/mol |
IUPAC名 |
1-(dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-7(10)5-2-1-4(8(11,12)13)3-6(5)14(15)16/h1-3,7H |
InChIキー |
NCWHNUFWTDSEFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


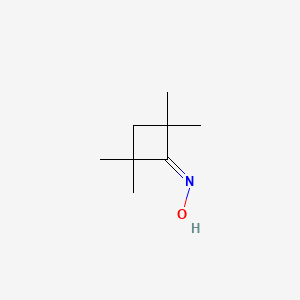
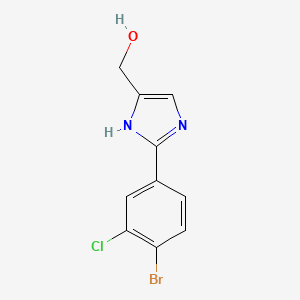
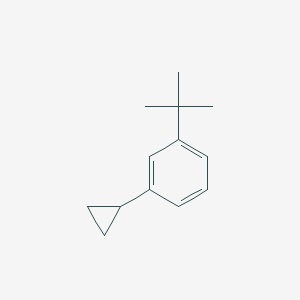
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
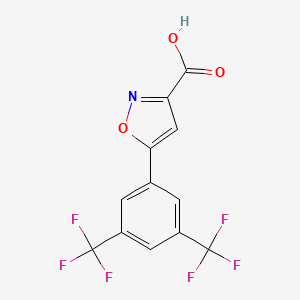
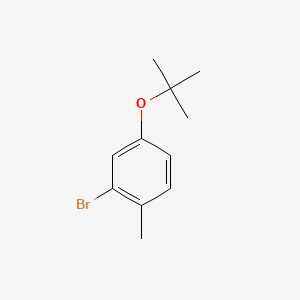
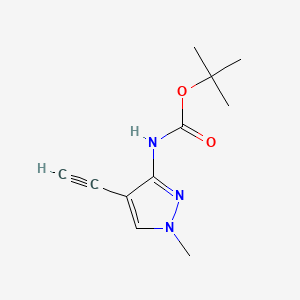


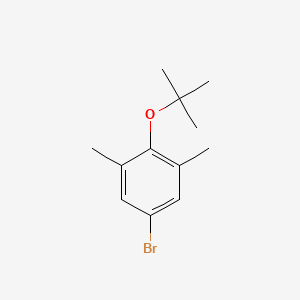
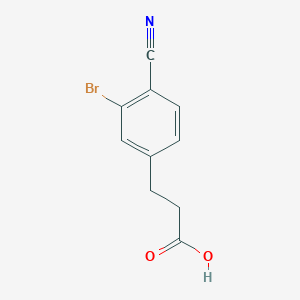
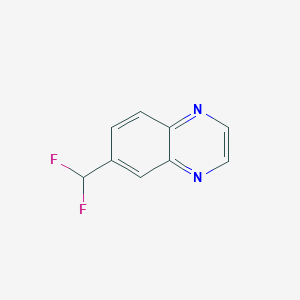
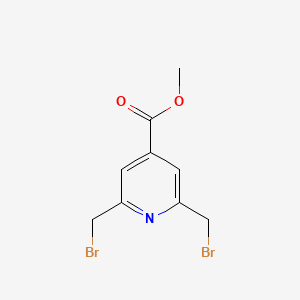
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
